Acetamide, 2-(4-fluorophenoxy)-N-[1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-yl]-
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Overview
Description
2-(4-FLUOROPHENOXY)-N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}ACETAMIDE is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a pyrazole moiety
Preparation Methods
The synthesis of 2-(4-FLUOROPHENOXY)-N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzyl halides in a nucleophilic substitution reaction.
Coupling of the pyrazole and fluorophenyl intermediates: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-FLUOROPHENOXY)-N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl rings, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride.
Scientific Research Applications
2-(4-FLUOROPHENOXY)-N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets, such as enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENOXY)-N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl rings enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The pyrazole moiety can participate in π-π stacking interactions with aromatic residues in the target proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds to 2-(4-FLUOROPHENOXY)-N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}ACETAMIDE include:
4,4’-Difluorobenzophenone: This compound also contains fluorinated phenyl rings but lacks the pyrazole moiety, making it less versatile in terms of biological interactions.
Bis(4-fluorophenyl)methanol: Similar in structure but with a hydroxyl group instead of the pyrazole ring, leading to different chemical reactivity and applications.
4-(4-(2-Fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,2,3-benzenetriol: This compound shares the pyrazole and fluorophenyl features but has additional hydroxyl groups, which can influence its solubility and biological activity.
The uniqueness of 2-(4-FLUOROPHENOXY)-N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-YL}ACETAMIDE lies in its specific combination of fluorinated phenyl rings and a pyrazole moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17F2N3O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H17F2N3O2/c1-13-10-18(24(23-13)11-14-2-4-15(20)5-3-14)22-19(25)12-26-17-8-6-16(21)7-9-17/h2-10H,11-12H2,1H3,(H,22,25) |
InChI Key |
JHYSGLIBLFYFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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